molecular formula C13H19NO3 B13330045 4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester

4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester

Cat. No.: B13330045
M. Wt: 237.29 g/mol
InChI Key: QNWCGMYQQAPUMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate involves several steps. One common method includes the reaction of 4-(2-(methylamino)ethoxy)benzaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in the body .

Comparison with Similar Compounds

Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate can be compared with other esters such as methyl acetate and ethyl propanoate. While all these compounds share the ester functional group, Methyl 3-(4-(2-(methylamino)ethoxy)phenyl)propanoate is unique due to the presence of the methylamino and ethoxy substituents on the aromatic ring, which can influence its reactivity and applications .

Similar compounds include:

  • Methyl acetate
  • Ethyl propanoate
  • Isopropyl butyrate

These compounds differ in their alkyl or aryl groups attached to the ester functional group, leading to variations in their physical and chemical properties.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 3-[4-[2-(methylamino)ethoxy]phenyl]propanoate

InChI

InChI=1S/C13H19NO3/c1-14-9-10-17-12-6-3-11(4-7-12)5-8-13(15)16-2/h3-4,6-7,14H,5,8-10H2,1-2H3

InChI Key

QNWCGMYQQAPUMQ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=C(C=C1)CCC(=O)OC

Origin of Product

United States

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